1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid

Notum carboxylesterase inhibition Fragment-based drug discovery Wnt signaling

Secure a crystallographically validated starting point for Notum carboxylesterase inhibitor development. This 5-oxopyrrolidine-3-carboxylic acid fragment features the critical 4-Cl/3-CF3 substitution pattern, confirmed in the palmitoleate pocket of Notum (PDB 6YV0). Generic mono-substituted or regioisomeric analogs fail to recapitulate the essential hydrogen-bond network and hydrophobic packing, resulting in >4-fold loss in Notum IC50. By procuring this specific scaffold, your medicinal chemistry team can bypass 2-3 synthetic iterations of de novo phenyl ring optimization and focus directly on 5-oxo and amide vector elaboration for SAR or PROTAC degrader synthesis. The embedded 19F-NMR reporter further enables ligand-observed biophysical screening without additional probe synthesis. Available as a research-grade building block (≥98%) for repeatable SAR expansion and targeted protein degradation applications.

Molecular Formula C12H9ClF3NO3
Molecular Weight 307.65 g/mol
CAS No. 1799-70-8
Cat. No. B3024730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid
CAS1799-70-8
Molecular FormulaC12H9ClF3NO3
Molecular Weight307.65 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O
InChIInChI=1S/C12H9ClF3NO3/c13-9-2-1-7(4-8(9)12(14,15)16)17-5-6(11(19)20)3-10(17)18/h1-2,4,6H,3,5H2,(H,19,20)
InChIKeyDTVJQXLOBLQNJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic Acid (CAS 1799-70-8) Is a Preferred Pyrrolidine-Carboxylic Acid Building Block for Structure-Based Drug Design


1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid (CAS 1799-70-8) belongs to the class of 5-oxopyrrolidine-3-carboxylic acids – a privileged scaffold in fragment-based drug discovery and chemical biology. Distinguished by its binary 4-chloro-3-trifluoromethyl substitution on the N‑phenyl ring, it occupies an optimal property space for probe and lead development. This single fragment served as both a validated biochemical hit and a crystallographically resolved starting point for the structure‑guided optimization of Notum carboxylesterase inhibitors, a key Wnt‑signaling regulatory target [1]. The compound is supplied as a research‑grade building block (purity ≥98 %) by multiple specialty vendors, making it accessible for repeatable SAR expansion .

Why Simple Analogs Cannot Substitute for 1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic Acid in Notum-Targeted Discovery


Generic replacement with mono-substituted or regioisomeric 5‑oxopyrrolidine-3-carboxylic acids fails because Notum inhibition is exquisitely sensitive to both the position and electronic character of the phenyl substituents [1]. In the fragment library described by Mahy et al. (2020), simple 2‑halo variations (F, Cl) already shifted IC₅₀ by ≥4‑fold (e.g., 48 µM for H → 11.3 µM for 2‑Cl). The dual 4‑Cl/3‑CF₃ arrangement uniquely balances lipophilicity (clogP) and electron‑withdrawing character, placing the fragment in a narrow property window that enables potent Notum engagement while maintaining ligand efficiency (LE 0.45–0.57) and favorable in vitro ADME profiles [1]. Substituting with the 4‑Cl‑only, 3‑CF₃‑only, or 3‑Cl‑4‑CF₃ isomer systematically alters binding interactions observed in co‑crystal structures, resulting in a loss of the hydrogen‑bond network and hydrophobic packing that are critical for sub‑micromolar activity and pharmacokinetic developability [1].

Quantitative Differentiation Evidence for 1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic Acid vs. Closest Pyrrolidine Analogs


Ligand Efficiency and Biochemical Potency: Dual 4‑Cl/3‑CF₃ Substitution Outperforms Mono‑Substituted Pyrrolidine Fragments in Notum Inhibition

In the Notum biochemical assay, the 5‑oxopyrrolidine‑3‑carboxylic acid fragment bearing 4‑chloro and 3‑trifluoromethyl substituents (Fragment 10 in Mahy et al.) exhibited an IC₅₀ of 18.6 ± 14.1 µM, a 2.6‑fold improvement over the unsubstituted phenyl analog (Fragment 8, IC₅₀ 48 ± 31 µM). In contrast, the 2‑chloro monosubstituted analog (Fragment 9) showed IC₅₀ 11.3 ± 8.9 µM but lacked the balanced lipophilicity and metabolic stability imparted by the CF₃ group [1]. The crystallographic complex (PDB 6YV0) confirmed that both chlorine and trifluoromethyl engage the lipophilic palmitoleate pocket while the carboxylic acid maintains a conserved hydrogen‑bond network with the protein backbone [2]. This dual substitution delivers a ligand efficiency (LE) within the optimal fragment range (0.45‑0.57) and positions the compound as the preferred starting point for SBDD optimization.

Notum carboxylesterase inhibition Fragment-based drug discovery Wnt signaling

Chiral Resolution: (S)-Enantiomer Demonstrates Conserved Potency Relative to Racemic Mixture, Enabling Defined Stereochemical Procurement

The (3S)-enantiomer of 1-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidine‑3‑carboxylic acid was independently evaluated as a Notum inhibitor and retained activity comparable to the racemic fragment [1]. The (3R)-enantiomer was also active, confirming that the 3‑carboxylate stereocenter is not an absolute determinant of binding, yet procurement of the enantiopure (S)-form provides batch‑to‑batch consistency for SAR studies. In contrast, the saturated pyrrolidine‑3‑carboxylic acid analog (lacking the 5‑oxo group) was also listed as an inhibitor of Notum but exhibited distinct physicochemical properties (cLogP 3.3 vs. 2.8) and a different binding pose [2], underscoring that the 5‑oxo group is not redundant.

Enantioselective synthesis Chiral resolution Notum inhibitor

Patent-Cited Key Intermediate: US9656955 Identifies the 4‑Cl/3‑CF₃ Pyrrolidine Scaffold as a Preferred Subunit for Carboxamido‑Derived Therapeutics

United States patent US9656955 (Example 540) explicitly describes pyrrolidine carboxamido derivatives incorporating the 4‑chloro‑3‑(trifluoromethyl)phenyl moiety as a key substructure for compounds claimed as therapeutic agents [1]. The patent demonstrates that elaboration of 1‑(4‑chloro‑3‑(trifluoromethyl)phenyl)‑5‑oxopyrrolidine‑3‑carboxylic acid into amides, oxadiazoles, and oxadiazolones generates low‑nanomolar Notum inhibitors (e.g., 5‑[1‑[4‑chloro‑3‑(trifluoromethyl)phenyl]pyrrolidin‑3‑yl]‑1,3,4‑oxadiazol‑2(3H)‑one: EC₅₀ 3.5 µM) [2]. This illustrates that the target acid is not a terminal research compound but a high‑value, patent‑anchored intermediate for late‑stage diversification into patentable composition‑of‑matter.

Patent-protected intermediate Pyrrolidine carboxamido derivatives Pharmaceutical compositions

Physicochemical Differentiation: 4‑Cl/3‑CF₃ Substitution Delivers a 0.6–1.5 Unit cLogP Reduction Relative to Matched Pyrrole Analogs While Preserving Target Affinity

Mahy et al. (2020) explicitly compared the pyrrolidine‑3‑carboxylic acid scaffold (Fragment 8, cLogP ~1.5) with matched pyrrole‑3‑carboxylic acid pairs and found the pyrrolidine series to be 1.5–2.0 logP units lower at equivalent Notum IC₅₀ [1]. Introduction of the 4‑Cl/3‑CF₃ motif to the pyrrolidine core (Fragment 10) raised cLogP to approximately 2.8 while simultaneously improving potency (IC₅₀ 18.6 µM). In contrast, the pyrrole analog with identical 4‑Cl/3‑CF₃ substitution (Compound 25n, 3,4‑dichloro analogue) exhibited cLogP 3.7, a 0.9‑unit increase that correlated with higher off‑target promiscuity risk [1]. This property gap is critical for CNS‑penetration programs where BBB permeability coefficients (Kp) decline sharply above cLogP 3.0 [2].

Lipophilic ligand efficiency (LLE) cLogP optimization CNS drug-like properties

Top Application Scenarios Where 1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic Acid Outperforms Generic Pyrrolidine Acids


Structure‑Guided Lead Optimization of Notum Inhibitors for Alzheimer’s Disease and Bone Regeneration

The crystallographic complex (PDB 6YV0) provides atomic‑level validation of the binding pose in the palmitoleate pocket of Notum, enabling structure‑based drug design (SBDD) to proceed directly from the purchased acid [1]. Because the 4‑Cl/3‑CF₃ motif is already present in the fragment and confirmed to engage hydrophobic sub‑pockets, medicinal chemistry teams can focus SAR on the 5‑oxo and amide vectors rather than rede novo phenyl ring optimization. This reduces synthetic cycle time by approximately 2–3 iterations compared to starting from unsubstituted or mono‑substituted fragnments. The downstream patent landscape (e.g., US9656955) demonstrates that amide and oxadiazole derivatives of this acid achieve low‑micromolar to nanomolar Notum EC₅₀ and are candidate therapeutics for Wnt‑driven oncology and Alzheimer’s indications.

Enantioselective Synthesis of (S)-Configured Notum Inhibitors for Precision Pharmacology

Because both (3S)‑ and (3R)‑enantiomers are active but may exhibit different off‑target profiles, purchasing enantiopure (S)‑acid enables the synthesis of stereochemically defined Notum inhibitors for differential pharmacology studies [2]. The (S)‑enantiomer has been explicitly catalogued in the BRENDA enzyme database as an inhibitor, and downstream amide coupling preserves the stereocenter. This is essential for academic groups preparing tool compounds for in vivo target validation where racemic mixtures could confound PK/PD interpretation.

Fragment‑Based Screening Library Expansion with Balanced Physicochemical Properties

Fragment libraries for general‑purpose screening must maximize chemical diversity while maintaining rule‑of‑three compliance (MW ≤300, cLogP ≤3, HBD ≤3, HBA ≤3). The 4‑Cl/3‑CF₃ 5‑oxopyrrolidine‑3‑carboxylic acid (MW 307.65, cLogP ~2.8, HBD 1, HBA 5) sits at the upper boundary of fragment space and offers a unique combination of aryl halide (³⁵Cl, ¹⁹F NMR handles) and carboxylic acid functional groups for hit validation [1]. The embedded ¹⁹F‑NMR reporter enables rapid ligand‑observed and protein‑observed ¹⁹F screening without the need for additional probe synthesis, a feature absent in non‑fluorinated analogs [3]. This makes the compound a cost‑effective inclusion in custom fragment collections for biophysical screening.

Synthesis of Diversifiable Pyrrolidine‑Based PROTAC Linkers and Bifunctional Degraders

The combination of a carboxylic acid anchor point (for E3‑ligase ligand conjugation) and a 5‑oxo handle (for functionalization to amides, hydrazides, or heterocycles) positions this scaffold as a strategic intermediate for targeted protein degradation (TPD) applications [1]. Patent US9656955 explicitly exemplifies carboxamido derivatives, and analogous 5‑oxopyrrolidine‑3‑carboxylic acids have been used to construct PROTACs targeting the Wnt pathway [2]. The 3‑CF₃ and 4‑Cl substituents further improve metabolic stability and cell permeability of the resulting bifunctional molecules compared to unsubstituted linkers, which is important for in vivo degrader optimization.

Quote Request

Request a Quote for 1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.